molecular formula C13H16N2S B2429115 1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol CAS No. 126492-23-7

1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol

Cat. No.: B2429115
CAS No.: 126492-23-7
M. Wt: 232.35
InChI Key: OAQXDLBZPHDYGX-UHFFFAOYSA-N
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Description

1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol is a heterocyclic compound that features a spiro linkage between a cyclohexane ring and a quinazoline ring, with a thiol group attached to the quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamides with cyclic ketones in the presence of a catalyst. For instance, aluminum metal-organic frameworks can be used as multifunctional carriers to facilitate the cyclocondensation reaction, leading to the formation of spiroquinazolinones .

Industrial Production Methods

Industrial production of 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the regeneration and reuse of catalysts, such as aluminum metal-organic frameworks, can be implemented to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

Comparison with Similar Compounds

1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol can be compared with other spiroquinazoline derivatives:

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQXDLBZPHDYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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